2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane
Overview
Description
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C17H26O2. This compound is known for its unique structure, which includes an oxirane ring (epoxide) attached to a phenoxy group substituted with a 1,1,3,3-tetramethylbutyl group. The presence of the oxirane ring makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: A precursor in the synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane.
2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct reactivity and properties to the compound, making it valuable in various applications.
Properties
IUPAC Name |
2-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)18-10-15-11-19-15/h6-9,15H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUNNPAOYLRRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406672 | |
Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5904-85-8 | |
Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.